Cas no 1005340-01-1 (1,2-dibutoxy-4,5-diiodobenzene)

1,2-Dibutoxy-4,5-diiodobenzene is a halogenated aromatic compound characterized by its two butoxy substituents and two iodine atoms positioned on the benzene ring. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. The electron-rich butoxy groups enhance solubility in organic solvents, facilitating handling in synthetic applications. The iodine atoms serve as excellent leaving groups, enabling selective functionalization at the 4,5-positions. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for constructing complex aromatic systems in pharmaceuticals, agrochemicals, and materials science.
1,2-dibutoxy-4,5-diiodobenzene structure
1005340-01-1 structure
Product name:1,2-dibutoxy-4,5-diiodobenzene
CAS No:1005340-01-1
MF:C14H20O2I2
MW:474.115
MDL:MFCD11040285
CID:3162078
PubChem ID:24773391

1,2-dibutoxy-4,5-diiodobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-dibutoxy-4,5-diiodobenzene
    • 1,2-Diiodo-4,5-di-n-butoxybenzene
    • MFCD11040285
    • 1005340-01-1
    • MDL: MFCD11040285
    • Inchi: InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31+,32-,33-,34-,35-,36-,37-,38-,39+,41-,42-/m0/s1
    • InChI Key: YKQOSKADJPQZHB-YNWHQGOSSA-N
    • SMILES: CCC(CCCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H]1CCNC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC1=O)CCN)=O)CC(C)C)=O)CC(C)C)=O)CCN)=O)CCN)=O)[C@@H](O)C)=O)=O)CCN)=O)[C@H](O)C)=O)CCN)=O)C

Computed Properties

  • Exact Mass: 473.95528g/mol
  • Monoisotopic Mass: 473.95528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 18
  • Hydrogen Bond Acceptor Count: 29
  • Heavy Atom Count: 81
  • Rotatable Bond Count: 32
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų
  • XLogP3: 5.7

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 423.8±45.0 °C at 760 mmHg
  • Flash Point: 210.1±28.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1,2-dibutoxy-4,5-diiodobenzene Security Information

1,2-dibutoxy-4,5-diiodobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
08-0720-250mg
1,2-Diiodo-4,5-di-n-butoxybenzene
1005340-01-1
250mg
1553CNY 2021-05-08
abcr
AB252708-250mg
1,2-Diiodo-4,5-di-n-butoxybenzene; .
1005340-01-1
250mg
€154.00 2025-02-15
abcr
AB252708-250 mg
1,2-Diiodo-4,5-di-n-butoxybenzene; .
1005340-01-1
250mg
€144.00 2023-04-27
abcr
AB252708-1g
1,2-Diiodo-4,5-di-n-butoxybenzene; .
1005340-01-1
1g
€448.00 2025-02-15
abcr
AB252708-1 g
1,2-Diiodo-4,5-di-n-butoxybenzene; .
1005340-01-1
1g
€420.00 2023-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
08-0720-1g
1,2-Diiodo-4,5-di-n-butoxybenzene
1005340-01-1
1g
4659.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
08-0720-250mg
1,2-Diiodo-4,5-di-n-butoxybenzene
1005340-01-1
250mg
1553.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
08-0720-1g
1,2-Diiodo-4,5-di-n-butoxybenzene
1005340-01-1
1g
4659CNY 2021-05-08
Ambeed
A581785-1g
1,2-Diiodo-4,5-di-n-butoxybenzene
1005340-01-1 98%
1g
$490.0 2024-04-26

Additional information on 1,2-dibutoxy-4,5-diiodobenzene

1,2-Dibutoxy-4,5-Diiodobenzene: A Comprehensive Overview

The compound 1,2-dibutoxy-4,5-diiodobenzene (CAS No. 1005340-01-1) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines butoxy groups at positions 1 and 2 of the benzene ring and iodine atoms at positions 4 and 5. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound in research and industrial settings.

Recent studies have highlighted the potential of 1,2-dibutoxy-4,5-diiodobenzene in the development of advanced materials. For instance, researchers have explored its role in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The butoxy groups contribute to the molecule's ability to form strong intermolecular interactions, while the iodine atoms serve as reactive sites for further functionalization. These characteristics make it an ideal candidate for applications in high-performance composites and electronic materials.

In the field of organic synthesis, 1,2-dibutoxy-4,5-diiodobenzene has been utilized as an intermediate in the construction of complex aromatic systems. Its structure allows for precise control over regioselectivity during reactions, which is crucial for the synthesis of bioactive compounds. Recent advancements in catalytic methods have further enhanced its utility, enabling more efficient transformations and improved yields.

The synthesis of 1,2-dibutoxy-4,5-diiodobenzene involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic strategies. The key steps include the introduction of butoxy groups via nucleophilic substitution reactions and the subsequent iodination at specific positions on the benzene ring. Researchers have optimized these steps to achieve higher purity and better reproducibility, ensuring that the compound meets the stringent requirements of industrial applications.

From a sustainability perspective, there is growing interest in developing greener synthesis pathways for 1,2-dibutoxy-4,5-diiodobenzene. By utilizing renewable feedstocks and energy-efficient reaction conditions, scientists aim to reduce the environmental footprint associated with its production. These efforts align with global trends toward sustainable chemistry and highlight the compound's importance in both academic and industrial research.

In conclusion, 1,2-dibutoxy-4,5-diiodobenzene (CAS No. 1005340-01-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, materials science, and beyond. As research continues to uncover new possibilities for this compound, its role in advancing technological innovations is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:1005340-01-1)1,2-dibutoxy-4,5-diiodobenzene
A1099532
Purity:99%
Quantity:1g
Price ($):441.0